- Efficient cyclopropanation of aryl/heteroaryl acetates and acetonitriles with vinyl diphenyl sulfonium triflate, Tetrahedron Letters, 2018, 59(14), 1443-1445

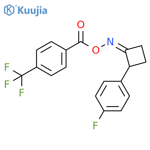

Cas no 97009-67-1 (1-(4-Fluorophenyl)cyclopropanecarbonitrile)

97009-67-1 structure

商品名:1-(4-Fluorophenyl)cyclopropanecarbonitrile

1-(4-Fluorophenyl)cyclopropanecarbonitrile 化学的及び物理的性質

名前と識別子

-

- 1-(4-Fluorophenyl)cyclopropanecarbonitrile

- 1-(4-fluorophenyl)cyclopropane-1-carbonitrile

- 1-(4-Fluorophenyl)cyclopropanecarbonitrile (ACI)

- 1-(4-Fluorophenyl)cyclopropylnitrile

- CS-0090835

- SCHEMBL4201312

- AB08514

- EN300-257110

- 97009-67-1

- MFCD01314307

- DTXSID00381765

- AKOS009159201

- FS-4258

- J-503314

- MFNQFDZHIVUCOX-UHFFFAOYSA-N

- CYCLOPROPANECARBONITRILE, 1-(4-FLUOROPHENYL)-

- DB-080449

- SY204702

-

- MDL: MFCD01314307

- インチ: 1S/C10H8FN/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4H,5-6H2

- InChIKey: MFNQFDZHIVUCOX-UHFFFAOYSA-N

- ほほえんだ: N#CC1(CC1)C1C=CC(F)=CC=1

計算された属性

- せいみつぶんしりょう: 161.06400

- どういたいしつりょう: 161.064077422g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 215

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 2

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 23.8Ų

じっけんとくせい

- PSA: 23.79000

- LogP: 2.38088

1-(4-Fluorophenyl)cyclopropanecarbonitrile セキュリティ情報

1-(4-Fluorophenyl)cyclopropanecarbonitrile 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

1-(4-Fluorophenyl)cyclopropanecarbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-257110-25.0g |

1-(4-fluorophenyl)cyclopropane-1-carbonitrile |

97009-67-1 | 95% | 25.0g |

$135.0 | 2024-06-18 | |

| TRC | F621223-1000mg |

1-(4-Fluorophenyl)cyclopropanecarbonitrile |

97009-67-1 | 1g |

$75.00 | 2023-05-18 | ||

| Enamine | EN300-257110-0.25g |

1-(4-fluorophenyl)cyclopropane-1-carbonitrile |

97009-67-1 | 95% | 0.25g |

$19.0 | 2024-06-18 | |

| OTAVAchemicals | 1312052-100MG |

1-(4-fluorophenyl)cyclopropane-1-carbonitrile |

97009-67-1 | 95% | 100MG |

$104 | 2023-06-26 | |

| Enamine | EN300-257110-1g |

1-(4-fluorophenyl)cyclopropane-1-carbonitrile |

97009-67-1 | 95% | 1g |

$24.0 | 2023-09-14 | |

| Enamine | EN300-257110-25g |

1-(4-fluorophenyl)cyclopropane-1-carbonitrile |

97009-67-1 | 95% | 25g |

$135.0 | 2023-09-14 | |

| TRC | F621223-100mg |

1-(4-Fluorophenyl)cyclopropanecarbonitrile |

97009-67-1 | 100mg |

$64.00 | 2023-05-18 | ||

| TRC | F621223-5g |

1-(4-Fluorophenyl)cyclopropanecarbonitrile |

97009-67-1 | 5g |

$ 75.00 | 2022-06-04 | ||

| eNovation Chemicals LLC | Y1046945-25g |

1-(4-Fluorophenyl)cyclopropanecarbonitrile |

97009-67-1 | 95% | 25g |

$140 | 2024-06-07 | |

| abcr | AB230390-25 g |

1-(4-Fluorophenyl)cyclopropanecarbonitrile; . |

97009-67-1 | 25g |

€254.70 | 2023-04-27 |

1-(4-Fluorophenyl)cyclopropanecarbonitrile 合成方法

合成方法 1

はんのうじょうけん

1.1 Solvents: Dimethyl sulfoxide ; 2 min, 21 °C

1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 12 h, 21 °C

1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 12 h, 21 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Water ; rt → 50 °C; 50 °C; 16 h, 50 °C

リファレンス

- Discovery of 2-[1-(4-Chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic Acid (PSI-421), a P-Selectin Inhibitor with Improved Pharmacokinetic Properties and Oral Efficacy in Models of Vascular Injury, Journal of Medicinal Chemistry, 2010, 53(16), 6003-6017

合成方法 3

はんのうじょうけん

1.1 Reagents: Potassium carbonate ; rt; rt → 150 °C; 1 h, 150 °C; 150 °C → 45 °C

1.2 Reagents: Water

1.2 Reagents: Water

リファレンス

- Efficient cyclopropanation of active methylene compounds. A serendipitous discovery, Tetrahedron Letters, 2005, 46(42), 7247-7248

合成方法 4

はんのうじょうけん

1.1 Reagents: Benzyltriethylammonium chloride , 1-Bromo-2-chloroethane , Sodium hydroxide Solvents: Water ; 40 - 50 °C

リファレンス

- Substituted arylpyrazolopyridines and salts thereof, pharmaceutical compositions comprising same, methods of preparing same and uses of same, World Intellectual Property Organization, , ,

合成方法 5

はんのうじょうけん

1.1 Reagents: Potassium hydroxide , Tetrabutylammonium bromide Solvents: Toluene ; 0 °C; 1.5 h, 0 °C → 100 °C; cooled

1.2 Reagents: Water

1.2 Reagents: Water

リファレンス

- Preparation of inhibitors of indoleamine-2,3-dioxygenase (IDO) for treatment of cancer and infectious diseases, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Water ; rt → 50 °C; 50 °C; 5 d, 50 °C; 50 °C → rt

リファレンス

- Preparation of quinoline compounds as selectin inhibitors for disease treatment, World Intellectual Property Organization, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Benzyltriethylammonium chloride , Sodium hydroxide Solvents: Water ; 13 h, 50 °C

リファレンス

- Synthesis of Polycyclic n/5/8 and n/5/5/5 Skeletons Using Rhodium-Catalyzed [5+2+1] Cycloaddition of Exocyclic-Ene-Vinylcyclopropanes and Carbon Monoxide, Organic Letters, 2023, 25(10), 1732-1736

合成方法 8

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Diethyl ether , Dimethyl sulfoxide ; rt; overnight, rt

1.2 Reagents: Isopropanol ; 0 °C

1.2 Reagents: Isopropanol ; 0 °C

リファレンス

- Iron-Catalyzed Cycloisomerization and C-C Bond Activation to Access Non-canonical Tricyclic Cyclobutanes, Angewandte Chemie, 2022, 61(38),

合成方法 9

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Water ; 12 h, 50 °C; 50 °C → rt

リファレンス

- Chiral Bidentate Boryl Ligand Enabled Iridium-Catalyzed Enantioselective C(sp3)-H Borylation of Cyclopropanes, Journal of the American Chemical Society, 2019, 141(27), 10599-10604

合成方法 10

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 15 min, 0 °C

1.2 Solvents: Dimethylformamide ; 24 h, rt

1.2 Solvents: Dimethylformamide ; 24 h, rt

リファレンス

- Lewis Basic Sulfide Catalyzed Electrophilic Bromocyclization of Cyclopropylmethyl Amide, Organic Letters, 2015, 17(20), 4944-4947

合成方法 11

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethylacetamide ; < -10 °C; 15 min, -15 °C

1.2 Solvents: Dimethylacetamide ; < -10 °C; rt; 1 h, rt

1.3 Reagents: Water ; rt

1.2 Solvents: Dimethylacetamide ; < -10 °C; rt; 1 h, rt

1.3 Reagents: Water ; rt

リファレンス

- Preparation of arylcyclopropane compounds, China, , ,

合成方法 12

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Water

リファレンス

- Synthesis of 1-arylcyclopropanecarbonitriles under phase-transfer catalytic conditions, Organic Preparations and Procedures International, 1995, 27(3), 355-9

合成方法 13

はんのうじょうけん

1.1 Reagents: Benzyltriethylammonium chloride , Sodium hydroxide Solvents: Water ; rt; 10 min, 40 - 45 °C; 6 h, 40 - 45 °C; 18 h, 45 °C; cooled

リファレンス

- Preparation of piperazinylmethyloxadiazoles as calcium channel antagonists, World Intellectual Property Organization, , ,

合成方法 14

はんのうじょうけん

1.1 Reagents: Benzyltriethylammonium chloride , Sodium hydroxide Solvents: Water ; overnight, 50 °C

リファレンス

- Preparation of diaminobenzeneacetic or diaminopyridineacetic acid derivatives as modulators of indoleamine 2,3-dioxygenase, World Intellectual Property Organization, , ,

合成方法 15

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 15 min, 0 °C

1.2 Reagents: Sodium iodide Solvents: Dimethylformamide ; 4 h, 0 °C → 120 °C

1.2 Reagents: Sodium iodide Solvents: Dimethylformamide ; 4 h, 0 °C → 120 °C

リファレンス

- Piperazine compounds as pyruvate kinase M2 modulators and their preparation, compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

合成方法 16

はんのうじょうけん

1.1 Reagents: Lithium amide Solvents: Ethylene glycol diethyl ether ; rt; 16 h, rt

リファレンス

- Heterocyclic compounds, namely 3-[(1-phenylcyclopropyl)methoxy]-4-[aza(bi)cycloalkyloxy]-1,2,5-thiadiazoles, useful as muscarinic receptor modulators, World Intellectual Property Organization, , ,

合成方法 17

はんのうじょうけん

1.1 Reagents: Benzyltriethylammonium chloride , Potassium hydroxide Solvents: Water ; rt; 5 h, 40 °C; overnight, rt

リファレンス

- Preparation of triazolyl 11β-hydroxysteroid dehydrogenase-1 inhibitors for the treatment of diabetes, obesity and dyslipidemia, World Intellectual Property Organization, , ,

合成方法 18

はんのうじょうけん

1.1 Catalysts: Dichloro[1,2-di(methoxy-κO)ethane]nickel , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Dimethylformamide ; 15 min, rt

1.2 Reagents: Lithium bis(trimethylsilyl)amide ; 12 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Lithium bis(trimethylsilyl)amide ; 12 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

リファレンス

- Nickel-Catalyzed Favorskii-Type Rearrangement of Cyclobutanone Oxime Esters to Cyclopropanecarbonitriles, Synlett, 2021, 32(16), 1637-1641

合成方法 19

はんのうじょうけん

1.1 Reagents: Benzyltriethylammonium chloride , Sodium hydroxide Solvents: Water ; overnight, 50 °C

リファレンス

- Distinctive molecular inhibition mechanisms for selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1, Bioorganic & Medicinal Chemistry, 2008, 16(19), 8922-8931

1-(4-Fluorophenyl)cyclopropanecarbonitrile Raw materials

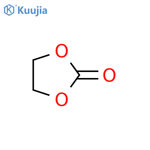

- Ethylene Carbonate

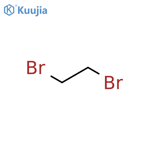

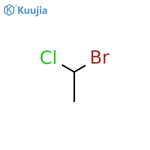

- 1,2-Dibromoethane

- Ethane, bromochloro-

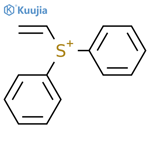

- Vinyldiphenylsulfonium

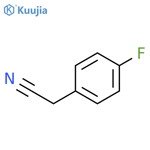

- 4-Fluorophenylacetonitrile

- (1Z)-2-(4-Fluorophenyl)cyclobutanone O-[4-(trifluoromethyl)benzoyl]oxime

1-(4-Fluorophenyl)cyclopropanecarbonitrile Preparation Products

1-(4-Fluorophenyl)cyclopropanecarbonitrile 関連文献

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

97009-67-1 (1-(4-Fluorophenyl)cyclopropanecarbonitrile) 関連製品

- 83706-50-7(1-(4-Fluorophenyl)cyclopentanecarbonitrile)

- 71486-43-6(1-(4-Fluorophenyl)cyclohexanecarbonitrile)

- 124276-55-7(1-(3-fluorophenyl)cyclopropane-1-carbonitrile)

- 405090-30-4(1-(4-Fluorophenyl)cyclobutane-1-carbonitrile)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

推奨される供給者

atkchemica

(CAS:97009-67-1)1-(4-Fluorophenyl)cyclopropanecarbonitrile

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ